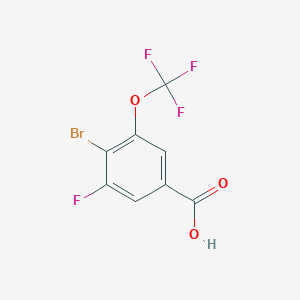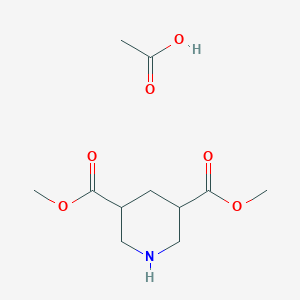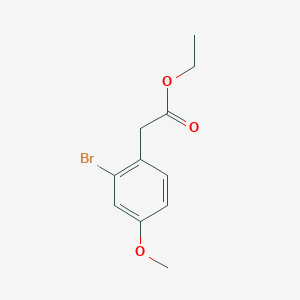
2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromonaphthalene moiety and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromonaphthalene and 4,6-diphenyl-1,3,5-triazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium(II) acetate, and a base like sodium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions, while the triazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- (1-Bromonaphthalen-2-yl)(methyl)sulfane
- 2-Bromonaphthalene
Uniqueness
2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the bromonaphthalene and triazine moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics or reactivity profiles .
Properties
Molecular Formula |
C25H16BrN3 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H16BrN3/c26-22-20-14-8-7-9-17(20)15-16-21(22)25-28-23(18-10-3-1-4-11-18)27-24(29-25)19-12-5-2-6-13-19/h1-16H |
InChI Key |
GSOFUHOPEHYQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C4=CC=CC=C4C=C3)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)


![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)

![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)

![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)

![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)



